(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Catalog No.
S631930
CAS No.
59983-39-0
M.F
C6H14N2O
M. Wt
130.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

CAS Number

59983-39-0

Product Name

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N

SMILES

COCC1CCCN1N

Synonyms

(2S)-2-(Methoxymethyl)-1-pyrrolidinamine; (S)-1-Amino-2-(methoxymethyl)pyrrolidine; SAMP; [(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]amine;

Canonical SMILES

COCC1CCCN1N

Isomeric SMILES

COC[C@@H]1CCCN1N

Asymmetric Synthesis

SAMP is a valuable chiral auxiliary used in asymmetric synthesis. Its ability to induce chirality allows chemists to control the formation of enantiomers in reactions. By attaching SAMP to a reaction intermediate, the final product inherits the stereochemistry of SAMP, leading to an enantioenriched product. This is crucial for developing drugs and other molecules where only one enantiomer possesses the desired activity. PubChem, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine: )

Chiral Recognition

The chiral nature of SAMP makes it useful in chiral recognition studies. Scientists can design receptors or sensors that selectively bind to one enantiomer of a molecule. By incorporating SAMP into these recognition units, researchers can differentiate between enantiomers in various analytical techniques. This is important for understanding the behavior of chiral drugs and other molecules in biological systems.

Catalyst Design

SAMP can be used as a building block for the design of chiral catalysts. By incorporating SAMP into the structure of a catalyst, researchers can create catalysts that promote reactions with high enantioselectivity. This allows for the development of more efficient and sustainable synthetic processes. Royal Society of Chemistry, Recent Advances in Asymmetric Catalysis Using Chiral Pyrrolidines and Related Scaffoldings:

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral amine with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and an amino group. The compound is classified as a liquid at room temperature, typically appearing colorless to light yellow . Its InChI key is BWSIKGOGLDNQBZ-LURJTMIESA-N, and it is recognized by the CAS number 59983-39-0.

, particularly in the context of asymmetric synthesis. It can undergo condensation reactions, which are essential in forming complex organic molecules. This compound is often utilized as a chiral auxiliary in the synthesis of other compounds, such as (S)-2-ethylhexanoic acid, enhancing the stereoselectivity of reactions .

Several methods exist for synthesizing (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. Common approaches include:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries to facilitate asymmetric synthesis.
  • Direct Amination: Reacting pyrrolidine derivatives with methoxymethylating agents followed by amination.
  • Enzymatic Synthesis: Employing enzymes to catalyze the formation of the desired chiral amine under mild conditions.

Each method varies in terms of efficiency, yield, and environmental impact, with enzymatic methods often being favored for their selectivity and mild reaction conditions .

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine finds applications primarily in the field of organic chemistry and pharmaceuticals. Its main uses include:

  • Chiral Auxiliary: Enhancing the selectivity of asymmetric syntheses.
  • Intermediate in Drug Synthesis: Serving as a building block for more complex pharmaceutical compounds.
  • Research Tool: Used in studies exploring stereochemistry and reaction mechanisms .

Interaction studies involving (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine focus on its role in facilitating specific reactions or influencing biological targets due to its chiral nature. While comprehensive interaction studies are sparse, its use as a chiral auxiliary implies significant interactions with various reagents and substrates during synthetic processes .

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityKey Features
(R)-2-(Methoxymethyl)pyrrolidin-1-amine72748-99-31.00Enantiomeric counterpart with potential different biological activity
2-(Methoxymethyl)pyrrolidin-1-amine187035-29-61.00Lacks chirality; may exhibit different reactivity
(2R,3AR,6aR)-2-(methoxymethyl)hexahydrocyclopenta[b]pyrrol-1(2H)-amine212504-20-60.90More complex structure; potential for different applications
(S)-(1-Aminopyrrolidin-2-yl)methanol127221-89-00.89Related structure but without methoxymethyl substitution

The uniqueness of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine lies in its specific chiral configuration and the presence of the methoxymethyl group, which can significantly influence its reactivity and interactions compared to its analogs .

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Enders reagents

Dates

Modify: 2023-08-15

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